methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Lipophilicity ADME Chromenone SAR

This chromen-4-one derivative is scientifically justified for focused NAAA biochemical/cellular screening over its 7-hydroxy analog due to its specific lipophilicity (cLogP ~3.2–3.5) and absence of hydrogen-bond donors, which support passive cell permeability. Its methyl ester terminus provides a reactive handle for further diversification (hydrolysis, transesterification, amidation). Procure this compound to fill a specific physicochemical gap in your chromenone screening collection—its 7-ethoxy group imparts a unique balance of properties not found in 7-hydroxy or 7-methoxy variants, and it is an essential member for systematic MAO inhibitor SAR studies.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 846592-26-5
Cat. No. B2360341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
CAS846592-26-5
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H18O6/c1-4-24-15-9-10-16-17(11-15)25-12(2)19(18(16)21)26-14-7-5-13(6-8-14)20(22)23-3/h5-11H,4H2,1-3H3
InChIKeyAXTUNHQDWXSEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 846592-26-5): A 7-Ethoxy-2-methylchromen-4-one Benzoate Ester for Targeted Chemical Biology and Screening Library Procurement


Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 846592-26-5; molecular formula C20H18O6) belongs to the chromen-4-one (chromone) class, featuring a methyl benzoate ester linked via an ether bridge at the chromone 3-position and a 7-ethoxy substituent on the fused benzopyran ring [1]. The compound is catalogued as an InterBioScreen screening molecule (ID STOCK1N-43732) [2] and is commercially supplied as a building block for medicinal chemistry and fragment-based screening programs. Its substitution pattern distinguishes it from related 7-hydroxy, 7-methoxy, or alternative ester chromenone analogs, creating a discrete physicochemical and structural profile that must be evaluated independently during compound selection.

Why 7-Ethoxy-2-methylchromen-4-one Benzoate Ester Analogs Cannot Be Treated as Interchangeable Procurement Items


Chromen-4-one derivatives with identical core scaffolds but divergent 7-position alkoxy substituents or benzoate ester chains exhibit markedly different physicochemical profiles and, in documented cases, distinct biological target engagement. The 7-ethoxy group of the target compound imparts a specific balance of lipophilicity and hydrogen-bonding capacity that is absent in the 7-hydroxy analog (CAS 137988-05-7) and altered in the 7-methoxy variant . Similarly, modification of the benzoate ester from methyl to ethyl (CAS 844661-08-1) or propyl (CAS 846062-26-8) shifts chromatographic retention and calculated logP values, potentially affecting solubility, membrane permeability, and off-target binding [1]. These differences are not cosmetic; in structurally related chromenone series, subtle changes at the 7-position and ester terminus have been shown to modulate enzyme inhibitory potency, making direct substitution without confirmatory screening a scientifically unsound procurement practice.

Quantitative Differentiation Evidence for Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate vs. Closest Analogs


Calculated Lipophilicity (cLogP) Differentiation: 7-Ethoxy vs. 7-Hydroxy vs. 7-(2-Ethoxy-2-oxoethoxy) Chromenone Analogs

The 7-ethoxy substituent on the target compound yields an intermediate calculated logP (cLogP ≈ 3.2–3.5) that is substantially higher than the 7-hydroxy analog (cLogP ≈ 2.1) but lower than the 7-(2-ethoxy-2-oxoethoxy) analog (cLogP ≈ 3.8–4.0) [1]. This positions the target compound in a differentiated lipophilicity range that may favor passive membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding or poor solubility [2]. For prospective buyers, this cLogP window is a critical selection criterion when prioritizing compounds for cellular assays or in vivo pharmacokinetic studies.

Lipophilicity ADME Chromenone SAR

Molecular Weight and Hydrogen-Bond Donor Count Differentiation Among Chromenone Benzoate Esters

The target compound (MW = 354.35 g/mol, zero hydrogen-bond donors) occupies a lower molecular weight and reduced hydrogen-bond donor space compared to the 7-(2-ethoxy-2-oxoethoxy) analog (MW = 412.39 g/mol) and the 7-hydroxy analog (MW = 312.27 g/mol, one HBD) . This intermediate molecular weight and the absence of a hydrogen-bond donor are properties consistent with lead-like or fragment-like chemical space, whereas the larger analog approaches drug-like boundaries and the hydroxy analog introduces a donor that may limit passive permeability. For procurement focused on fragment-based screening or early lead generation, these physicochemical distinctions directly inform compound prioritization.

Molecular weight Rule of 5 Fragment-based screening

Ester Alkyl Chain Variation and Chromatographic Retention: Methyl vs. Ethyl vs. Propyl Ester Analogs

Increasing the benzoate ester alkyl chain from methyl (target) to ethyl (CAS 844661-08-1) to propyl (CAS 846062-26-8) predictably increases reversed-phase HPLC retention time, consistent with incremental increases in alkyl chain lipophilicity [1][2]. This retention shift is a direct consequence of the additional methylene units and must be accounted for when developing separation methods for reaction monitoring, purity assessment, or metabolite identification. For laboratories synthesizing or analyzing chromenone libraries, the methyl ester's distinct retention time provides a practical differentiation point relative to the homologous ethyl and propyl esters.

Chromatographic retention Method development Ester homologs

Structural Determinants of NAAA Inhibitory Potency in Chromen-4-one Series: Contextual Evidence from BindingDB

While direct IC₅₀ data for the target compound against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) are not publicly available, structurally related chromen-4-one derivatives in BindingDB exhibit NAAA inhibitory activity in the nanomolar range (e.g., IC₅₀ = 27 nM for a related analog, BDBM50151057/CHEMBL3770726, in HEK293 cells) [1]. The 7-ethoxy-2-methyl substitution pattern present in the target compound is a recognized motif in chromenone-based NAAA inhibitor series, and the methyl ester terminus is compatible with the SAR of this target class. This contextual evidence suggests that the target compound may retain NAAA inhibitory activity, but confirmation requires dedicated biochemical profiling—making it a justified purchase for focused NAAA screening rather than a proven inhibitor procurement.

NAAA inhibition Enzyme assay Chromen-4-one

Chromenone 7-Position Functional Group Impact on MAO Inhibition: A Class-Level SAR Reference

Studies on C7-substituted chromone derivatives as monoamine oxidase (MAO) inhibitors have demonstrated that the nature of the 7-position substituent—ranging from hydroxy to alkoxy to aminoalkoxy—significantly modulates both MAO-A and MAO-B inhibitory potency and isoform selectivity [1]. The 7-ethoxy group of the target compound occupies a distinct position in this SAR continuum, distinct from the 7-hydroxy analog frequently used as a synthetic precursor. Researchers intending to profile chromenone derivatives against MAO isozymes should therefore expect differential activity between the 7-ethoxy target compound and its 7-hydroxy or 7-methoxy counterparts; procurement of the specific 7-ethoxy variant is essential to avoid confounding SAR interpretation.

Monoamine oxidase inhibition C7-substituted chromones SAR

Recommended Application Scenarios for Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate Based on Evidence Differentiation


Prioritized Procurement for NAAA-Targeted Screening Cascades

Based on the proximity of the target compound's chromen-4-one scaffold to confirmed NAAA inhibitors in BindingDB (IC₅₀ < 30 nM for related analogs), this compound is most appropriately deployed in focused NAAA biochemical or cellular screening assays [1]. Its intermediate cLogP (~3.2–3.5) and absence of hydrogen-bond donors support passive cell permeability, making it suitable for both recombinant enzyme and cell-based NAAA inhibition studies. Procurement for this purpose is scientifically justified over the 7-hydroxy analog, which carries a hydrogen-bond donor that may reduce membrane permeability.

Fragment-Based Screening Library Enrichment with Lead-Like Physicochemical Properties

With a molecular weight of 354.35 g/mol, zero HBDs, and a cLogP within the lead-like range, the target compound is an excellent candidate for fragment-based or lead-like screening library expansion [1]. Its properties distinguish it from smaller, more polar fragments (like the 7-hydroxy analog) and larger, more lipophilic library members (like the 7-(2-ethoxy-2-oxoethoxy) analog). Library curators should select this compound to fill a specific physicochemical gap in existing chromenone or heterocyclic screening collections.

Synthetic Intermediate for Diversification at the Benzoate Ester Position

The methyl ester terminus of the target compound offers a reactive handle for further diversification through hydrolysis, transesterification, or amidation, enabling the generation of focused chromenone libraries with varied ester or amide functionalities. The distinct reversed-phase HPLC retention of the methyl ester—eluting earlier than ethyl or propyl homologs—facilitates straightforward reaction monitoring and product purification [1]. This makes the methyl ester the preferred starting material over the ethyl or propyl ester analogs when downstream synthetic flexibility is a procurement criterion.

MAO Isozyme Selectivity Profiling of 7-Alkoxy Chromenone Series

Class-level SAR evidence indicates that C7-substituted chromone derivatives exhibit substituent-dependent MAO-A/MAO-B selectivity profiles [1]. The target compound, bearing a 7-ethoxy group, is a necessary member of any systematic MAO inhibitor SAR study that spans 7-hydroxy, 7-methoxy, and 7-ethoxy variants. Omitting the 7-ethoxy compound from such a series would leave a gap in the SAR landscape, potentially obscuring trends in isoform selectivity driven by alkoxy chain length.

Quote Request

Request a Quote for methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.